molecular formula C25H24FN5O4 B11268647 3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11268647
M. Wt: 477.5 g/mol
InChI Key: ACCXWNZJOBSLDZ-UHFFFAOYSA-N
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Description

The compound 3-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that includes a benzodioxole moiety, a piperazine ring, and a pyrimidoindole core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multiple steps, starting with the preparation of the benzodioxole moiety and the piperazine ring. These intermediates are then coupled with the pyrimidoindole core through a series of reactions, including:

    Nucleophilic substitution: The benzodioxole moiety is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the benzodioxole nucleophile.

    Amidation: The piperazine ring is coupled with the pyrimidoindole core via an amidation reaction, forming the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

3-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE: can be compared with other indole derivatives, such as:

The uniqueness of 3-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-8-FLUORO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE lies in its specific combination of functional groups and its potential for targeted therapeutic applications.

Properties

Molecular Formula

C25H24FN5O4

Molecular Weight

477.5 g/mol

IUPAC Name

3-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C25H24FN5O4/c26-17-2-3-19-18(12-17)23-24(28-19)25(33)31(14-27-23)6-5-22(32)30-9-7-29(8-10-30)13-16-1-4-20-21(11-16)35-15-34-20/h1-4,11-12,14,28H,5-10,13,15H2

InChI Key

ACCXWNZJOBSLDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCN4C=NC5=C(C4=O)NC6=C5C=C(C=C6)F

Origin of Product

United States

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